NU-7031, chemically known as 4-(morpholin-4-yl)-6-methoxy-1-benzopyran-2-one, is a synthetic compound primarily recognized for its role as an inhibitor of the enzyme deoxyribonucleic acid-dependent protein kinase (DNA-PK). This enzyme plays a critical role in the DNA damage response and repair mechanisms, making NU-7031 a compound of interest in cancer research due to its potential anticancer properties. Its molecular formula is C14H15NO4, and it has a molar mass of approximately 261.27 g/mol .
These reactions are essential for understanding the compound's stability and reactivity in biological systems.
NU-7031 has been shown to exhibit significant biological activity as a potent inhibitor of DNA-PK. This inhibition is crucial as it enhances the sensitivity of cancer cells to radiation therapy and certain chemotherapeutic agents. In vitro studies have demonstrated that NU-7031 can increase cellular radiosensitivity, making it a promising candidate for combination therapies in oncology . Additionally, its ability to interfere with DNA repair mechanisms positions it as a potential therapeutic agent in cancer treatment strategies.
The synthesis of NU-7031 typically involves several steps:
Various synthetic routes have been explored, often focusing on optimizing yield and purity while minimizing by-products .
NU-7031 is primarily investigated for its applications in:
The compound's unique properties position it as an important tool in both therapeutic and research settings within oncology.
Studies on NU-7031 have focused on its interactions with various biological molecules:
Further exploration into its pharmacokinetics and metabolic pathways is essential for understanding its full potential and safety profile in clinical applications .
Several compounds share structural similarities with NU-7031, notably:
NU-7031 stands out due to its specific structural modifications that enhance its potency against DNA-PK while maintaining favorable pharmacokinetic properties. Its methoxy substitution at the 6-position differentiates it from other similar compounds, potentially influencing both binding affinity and biological activity.